molecular formula C10H12BFO3 B8275902 (2-(Cyclopropylmethoxy)-5-fluorophenyl)boronic acid

(2-(Cyclopropylmethoxy)-5-fluorophenyl)boronic acid

Cat. No. B8275902
M. Wt: 210.01 g/mol
InChI Key: XMUJXBFSLQWDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Cyclopropylmethoxy)-5-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C10H12BFO3 and its molecular weight is 210.01 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H12BFO3

Molecular Weight

210.01 g/mol

IUPAC Name

[2-(cyclopropylmethoxy)-5-fluorophenyl]boronic acid

InChI

InChI=1S/C10H12BFO3/c12-8-3-4-10(9(5-8)11(13)14)15-6-7-1-2-7/h3-5,7,13-14H,1-2,6H2

InChI Key

XMUJXBFSLQWDET-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCC2CC2)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Example 274a (0.1 g, 0.408 mmol) in tetrahydrofuran (2 mL) at −20° C. was added nBuLi (0.180 mL of a 2.5 M solution in hexanes, 0.449 mmol). The reaction mixture was stirred for 2 hours, then cooled to −40° C. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.092 mL, 0.449 mmol) was added dropwise. The reaction mixture was stirred for 30 minutes. The reaction mixture was quenched with 1M citric acid at 0° C. The mixture was stirred at ambient temperature for 1 hour and then extracted with ethyl acetate. The layers were separated, and the organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude material was purified by flash chromatography (silica gel, 10-33% ethyl acetate/hexanes gradient) to provide the title compound (23 mg, 20% yield).
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0.1 g
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reactant
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solution
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2 mL
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hexanes
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solvent
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0.092 mL
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Yield
20%

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